Roxatidine Acetate Hydrochloride vs. Cimetidine: 4- to 6-Fold Higher Potency Enables Lower Therapeutic Dose
Roxatidine acetate demonstrates significantly greater potency in inhibiting gastric acid secretion compared to cimetidine. The compound is 4- to 6-fold more potent than cimetidine on a weight basis [1], [2]. This allows for a therapeutically effective daily dose of 150 mg for roxatidine, compared to 800 mg for cimetidine, achieving equivalent clinical outcomes [1].
| Evidence Dimension | Relative potency for gastric acid secretion inhibition |
|---|---|
| Target Compound Data | 150 mg/day (therapeutic dose) |
| Comparator Or Baseline | Cimetidine at 800 mg/day |
| Quantified Difference | 4- to 6-fold higher potency; 650 mg/day lower total dose |
| Conditions | In vitro and clinical pharmacodynamic studies |
Why This Matters
Higher potency enables a lower total administered dose, reducing the overall chemical load on the system, which is a key safety and procurement differentiator when selecting an H2-antagonist for research models.
- [1] Dammann HG, de Looze SM, Bender W, Labs R. (1988). Clinical characteristics of roxatidine acetate: a review. Scand J Gastroenterol Suppl, 146:121-34. doi: 10.3109/00365528809099138 View Source
- [2] TCI Europe N.V. (n.d.). Roxatidine Acetate Hydrochloride (Product Number R0178) Datasheet. Retrieved from https://stg.tcichemicals.com/SI/en/p/R0178 View Source
